BENGHE Foundational & Exploratory

Check Availability & Pricing

An In-depth Technical Guide to 1-Fluoro-2,2-
dimethylpropane

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 1-Fluoro-2,2-dimethylpropane

Cat. No.: B3054227

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-fluoro-2,2-dimethylpropane,
including its chemical identity, physicochemical properties, synthesis, and reactivity. This
document is intended for professionals in the fields of chemical research and drug
development who require detailed technical information on this compound.

Chemical Identity and Structure

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound with
the common name neopentyl fluoride is 1-fluoro-2,2-dimethylpropane.[1][2] Its chemical
structure consists of a propane chain with a fluorine atom attached to the first carbon atom and
two methyl groups on the second carbon atom.

The structure of 1-fluoro-2,2-dimethylpropane is as follows:

The presence of a quaternary carbon atom adjacent to the fluorine-bearing carbon results in
significant steric hindrance, which profoundly influences the compound's reactivity.

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of 1-fluoro-2,2-
dimethylpropane is presented in the table below. For comparative purposes, data for the
analogous 1-chloro-2,2-dimethylpropane is also included where available.
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Property Value Reference
Molecular Formula CsHiiF [1112]
Molecular Weight 90.14 g/mol [1]

Boiling Point Not available

Boiling Point (1-chloro-2,2-

_ 84-85 °C
dimethylpropane)
Melting Point Not available
Melting Point (1-chloro-2,2-

) -20 °C
dimethylpropane)
Density Not available

Density (1-chloro-2,2-
_ 0.866 g/mL at 25 °C
dimethylpropane)

1H NMR Chemical Shifts o (ppm): ~0.9 (s, 9H, C(CHs)3),
(Predicted) ~4.3 (t, 2H, CH2F)

13C NMR Chemical Shifts 0 (ppm): ~27 (C(CHs)3), ~35
(Predicted) (C(CHs)3), ~88 (d, tJCF, CH2F)

Experimental Protocols

A common synthetic route to 1-fluoro-2,2-dimethylpropane involves the nucleophilic
substitution of a suitable leaving group on the neopentyl backbone with a fluoride ion. A two-
step process starting from neopentyl alcohol is described below.

Step 1: Synthesis of Neopentyl Alcohol

Neopentyl alcohol can be prepared via the reduction of trimethylacetic acid with a suitable
reducing agent like lithium aluminum hydride.[3]

o Materials: Trimethylacetic acid, Lithium aluminum hydride (LiAlHa4), Diethyl ether
(anhydrous), Distilled water, Sulfuric acid (dilute).
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e Procedure:

o In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a
dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or
argon), a suspension of LiAlH4 in anhydrous diethyl ether is prepared.

o A solution of trimethylacetic acid in anhydrous diethyl ether is added dropwise from the
dropping funnel to the stirred suspension of LiAIH4 at a controlled temperature (typically O
°C).

o After the addition is complete, the reaction mixture is allowed to warm to room
temperature and then refluxed for several hours to ensure complete reaction.

o The reaction is carefully quenched by the slow, sequential addition of water, followed by a
dilute solution of sulfuric acid to neutralize the mixture and dissolve the aluminum salts.

o The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

o The combined organic extracts are dried over an anhydrous drying agent (e.g., MgSOa),
filtered, and the solvent is removed by rotary evaporation.

o The crude neopentyl alcohol is purified by distillation.
Step 2: Fluorination of Neopentyl Alcohol

The conversion of neopentyl alcohol to 1-fluoro-2,2-dimethylpropane can be achieved using
a variety of fluorinating agents. One potential method is an adaptation of the synthesis of
neopentyl iodide, substituting the iodine source with a fluoride source.[3]

o Materials: Neopentyl alcohol, Triphenylphosphine (PPhs), a suitable fluoride source (e.qg.,
diethylaminosulfur trifluoride (DAST) or a combination of a metal fluoride and an activating
agent).

e Procedure (lllustrative, using a generic fluoride source):

o In a flame-dried flask under an inert atmosphere, a solution of neopentyl alcohol and
triphenylphosphine in a suitable anhydrous solvent (e.g., dichloromethane or acetonitrile)
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is prepared.

o The solution is cooled to an appropriate temperature (e.g., 0 °C or -78 °C, depending on
the fluorinating agent).

o The fluorinating agent is added slowly to the stirred solution.

o The reaction mixture is stirred at the low temperature for a specified period and then
allowed to warm to room temperature.

o The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography
(GC) for the consumption of the starting material.

o Upon completion, the reaction is quenched, and the product is worked up by washing with
agueous solutions to remove byproducts.

o The organic layer is dried, and the solvent is removed.

o The crude 1-fluoro-2,2-dimethylpropane is purified by distillation or column
chromatography.

Reactivity and Mechanistic Considerations

Neopentyl halides, including 1-fluoro-2,2-dimethylpropane, exhibit notably slow reactivity in
nucleophilic substitution reactions (both SN1 and SN2 mechanisms). This is a direct
consequence of the steric hindrance imposed by the bulky tert-butyl group.[1][4][5][6]

The SN2 mechanism involves a backside attack by the nucleophile on the carbon atom bearing
the leaving group. In the case of neopentyl halides, the large tert-butyl group effectively blocks
this pathway, leading to a very high activation energy and an extremely slow reaction rate.[6][7]

[8]

The SN1 mechanism proceeds through the formation of a carbocation intermediate. The
departure of the fluoride ion from 1-fluoro-2,2-dimethylpropane would result in the formation
of a highly unstable primary carbocation.[4][9] While this primary carbocation can rearrange to
a more stable tertiary carbocation via a 1,2-methyl shift, the initial formation of the unstable
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primary carbocation is the rate-determining step and is energetically unfavorable, thus making
the SN1 pathway also very slow.[9]

The following diagram illustrates the mechanistic challenges in the nucleophilic substitution of
neopentyl halides.

SN1 Pathway
Slow, High Ea Fast Rearranged
Neopentyl Halide 1,2-Methyl Shift Substitution Product

SN2 Pathway

Steric Hindrance |
from t-butyl group

. Substitution
Neopentyl Halide

Backside Attack

Nucleophile

Click to download full resolution via product page

Nucleophilic substitution pathways for neopenty! halides.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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and-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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